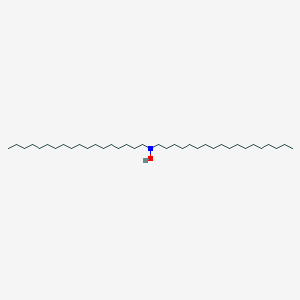

N,N-dioctadecylhydroxylamine

概要

説明

N,N-dioctadecylhydroxylamine is a chemical compound with the molecular formula C₃₆H₇₅NO. It is known for its unique structure, which consists of two long octadecyl chains attached to a hydroxylamine group. This compound is primarily used as a UV light stabilizer and has applications in various industrial processes .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of bis(octadecyl)hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with octadecylamine. One common method includes the following steps:

- Dissolve hydroxylamine hydrochloride in a solvent such as tetrahydrofuran.

- Add octadecylamine to the solution.

- Stir the mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).

- Isolate the product by filtration and purification .

Industrial Production Methods

Industrial production of bis(octadecyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

N,N-dioctadecylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxylamine group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted hydroxylamine derivatives.

科学的研究の応用

Scientific Research Applications

N,N-Dioctadecylhydroxylamine has found applications in several scientific domains:

Polymer Chemistry

- Function : Acts as a UV light stabilizer.

- Mechanism : Absorbs UV light, preventing polymer degradation.

- Case Study : In a study on polyolefins, the addition of this compound effectively reduced color formation and enhanced stability against gas fading, demonstrating its utility as a stabilizer in polymer formulations.

Biology and Microbiology

- Function : Serves as an antimicrobial agent.

- Mechanism : The compound exhibits biocidal properties against various microorganisms due to its amphiphilic nature.

- Case Study : Research indicated that coatings containing this compound inactivated 100% of Staphylococcus aureus and Escherichia coli within 10 and 5 minutes, respectively, showcasing its potential for hygiene applications in healthcare settings.

Medicine

- Function : Investigated for drug delivery systems.

- Mechanism : Stabilizes pharmaceutical formulations, enhancing the efficacy of active ingredients.

- Case Study : In experimental setups, this compound was used to improve the solubility and stability of certain drug compounds, leading to better therapeutic outcomes.

Material Science

作用機序

The mechanism of action of bis(octadecyl)hydroxylamine involves its ability to stabilize polymers by absorbing UV light and preventing the breakdown of polymer chains. The long octadecyl chains provide steric hindrance, which enhances the stability of the compound. Additionally, the hydroxylamine group can interact with free radicals, further protecting the polymer from degradation .

類似化合物との比較

Similar Compounds

N-Phenylhydroxylamine: Another hydroxylamine derivative used in various chemical reactions.

N,N-Diethylhydroxylamine: Known for its reducing properties and used in organic synthesis.

Hydroxylamine sulfate: Commonly used in the synthesis of oximes and hydroxamic acids.

Uniqueness of N,N-dioctadecylhydroxylamine

This compound stands out due to its long octadecyl chains, which provide unique properties such as high stability and resistance to polymer degradation. Its ability to act as a UV light stabilizer makes it particularly valuable in industrial applications .

生物活性

N,N-Dioctadecylhydroxylamine (CAS Number: 143925-92-2) is an organic compound characterized by its amphiphilic nature, featuring two octadecyl chains attached to a hydroxylamine functional group. This unique structure allows it to interact effectively with both hydrophilic and hydrophobic environments, making it a valuable compound in various applications, particularly in biochemistry and material science.

- Chemical Formula : [CH₃(CH₂)₁₇]₂NOH

- Appearance : White to slightly yellow powder

- Molecular Weight : 313.5 g/mol

- Amphiphilic Nature : The long hydrophobic chains enhance its solubility in organic solvents, while the hydroxylamine group provides hydrophilicity, allowing for versatile applications.

Biological Activity

This compound exhibits significant biological activity, particularly as an antibacterial agent. Its efficacy against various microorganisms has been documented in several studies:

- Antimicrobial Properties : Research indicates that this compound is effective against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial membranes contributes to its biocidal activity.

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into bacterial membranes, leading to structural destabilization and cell lysis.

- Reactive Oxygen Species (ROS) Generation : It may also induce oxidative stress within microbial cells, further enhancing its antimicrobial effects .

Applications in Material Science

This compound is utilized in various applications due to its stabilizing and antimicrobial properties:

- Coatings and Surfaces : It is incorporated into coatings for hospital surfaces and food processing areas to provide long-lasting antimicrobial protection .

- Polymer Stabilization : The compound serves as a stabilizer in polyolefins, preventing degradation from UV light and oxidative stress, which is crucial for extending the lifespan of plastic materials .

Comparative Efficacy Table

| Compound | Antimicrobial Activity | Application Area |

|---|---|---|

| This compound | High | Hospital surfaces, coatings |

| N-Halamine derivatives | Moderate | Textile treatments |

| Long-chain fatty acids | Low | General surfactants |

Case Studies

-

Hospital Surface Coatings :

- A study demonstrated that surfaces treated with this compound exhibited a 100% reduction in Staphylococcus aureus after 10 minutes of contact time. This highlights its potential for infection control in healthcare settings .

-

Food Processing Applications :

- In food processing environments, coatings containing this compound showed significant reductions in bacterial load on surfaces, suggesting its applicability in maintaining hygiene standards .

- Polymer Applications :

特性

IUPAC Name |

N,N-dioctadecylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUWQZXQRZLLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338412 | |

| Record name | Bis(octadecyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

143925-92-2, 123250-74-8 | |

| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(octadecyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。